molecular formula C23H30N4O3S B607675 GNE-131 CAS No. 1629063-81-5

GNE-131

Katalognummer B607675
CAS-Nummer: 1629063-81-5
Molekulargewicht: 442.58
InChI-Schlüssel: FPERPEQIXLOVIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GNE-131 is a potent and selective hNaV1.7 inhibitor (Na V1.7 IC50 = 3 nM) for the treatment of pain . It has shown excellent potency, good in vitro metabolic stability, and low in vivo clearance in mouse, rat, and dog .


Synthesis Analysis

Based on the facts that many reported Nav1.7-selective inhibitors contain aryl sulfonamide fragments, a series of compounds with ethanoanthracene and aryl sulfonamide moieties were designed and synthesized . Among those compounds, GNE-131, with an innovative acyl group replacing a triazole group and a large hydrophobic adamantyl group as its side chain, showed good in vivo efficacy .


Molecular Structure Analysis

The molecular formula of GNE-131 is C23H30N4O3S . It has an innovative acyl group replacing a triazole group and a large hydrophobic adamantyl group as its side chain .


Chemical Reactions Analysis

GNE-131 shows moderate clearance in human liver microsomes and excellent functional activity against human NaV1.7 . It also shows low in vivo clearance in mouse, rat, and dog .


Physical And Chemical Properties Analysis

The molecular weight of GNE-131 is 442.57 . It has 5 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

  • Medical Applications :

    • Cancer Therapy : I-131 is effective in treating differentiated papillary and follicular cancers of the thyroid gland. It targets thyroid cells and can cause dose-related damage to salivary gland parenchyma, leading to various complications (Mandel & Mandel, 2003).
    • Combined Radio- and Photothermal Therapy : I-131 labeled reduced graphene oxide has shown promise in cancer treatment, enhancing cellular uptake and improving radio-therapeutic efficacy against cancer cells. It facilitates nuclear imaging-guided combined radiotherapy and photothermal therapy (Chen et al., 2015).
    • Targeted SPECT Imaging and Radiotherapy : I-131 labeled multifunctional dendrimers have been developed for targeted single-photon emission computed tomography (SPECT) imaging and radiotherapy of tumors, showing potential for different cancer types (Zhu et al., 2015).
    • Radioprotection and Antimutagenic Activities : Beta-carotene has demonstrated radioprotective and antimutagenic activity against the biological effects of I-131 in Wistar rats, suggesting potential for human health protection (Berti et al., 2014).
  • Environmental Applications :

    • Atmospheric Removal Times : Research following the Fukushima Dai-ichi nuclear accident provided estimates for the atmospheric removal times of aerosol-bound radionuclides like I-131, crucial for air quality and climate model predictions (Kristiansen et al., 2012).
  • Production and Research :

    • Production Techniques : Studies have explored efficient methods for producing I-131 using research reactors, which is essential for medical and research applications (Achoribo et al., 2012).
  • Nuclear Medicine Guidelines :

    • Guidelines for Therapy : Comprehensive guidelines have been established for using I-131 in medical treatments, particularly for neuro-ectodermal tumors (Giammarile et al., 2008).

Safety And Hazards

The safety data sheet of GNE-131 contains identification of substance and details of the supplier .

Eigenschaften

IUPAC Name

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPERPEQIXLOVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide

Citations

For This Compound
20
Citations
T Focken, S Chowdhury, A Zenova… - Journal of medicinal …, 2018 - ACS Publications
… In particular, compounds 13 (GNE-131) and 25 combined excellent potency with moderate to high in vitro metabolic stability that corresponded to low clearance in mouse, rat, and dog. …
Number of citations: 31 pubs.acs.org
J Wang, Y Zheng, Y Chen, M Gu, Z Gao… - Acta Pharmacologica …, 2020 - nature.com
… Among those compounds, GNE-131 (1c), with an innovative acyl group replacing a triazole … that is similar to the adamantyl group in GNE-131, which may provide a key hydrophobic …
Number of citations: 8 www.nature.com
S Pares, E Rosa - Drugs of the Future, 2015 - access.portico.org
… vivo drug concentrations, and discovered GNE-131 (genentech/xenon … gNE-131 also inhibited CyP3A4 with an IC50 value of > 10 µM. In human microsomes and hepatocytes, gNE-131 …
Number of citations: 2 access.portico.org
Y Zhang, K Wang, Z Yu - Journal of Medicinal Chemistry, 2020 - ACS Publications
… On the basis of these findings, Focken et al. discovered a potent and selective Na v 1.7 NAM, GNE-131, which possesses a markedly improved metabolic stability. (120) The search for …
Number of citations: 12 pubs.acs.org
Y Kitano, T Shinozuka - RSC Medicinal Chemistry, 2022 - pubs.rsc.org
… GNE-131 (42) is a less selective acyl sulphonamide that inhibited hNaV1.7 (IC50 = 3 nM). GNE-131 … It should be noticed that the less subtype-selective compound GNE-131 (42) elicited …
Number of citations: 2 pubs.rsc.org
YJ Wu, J Guernon, A McClure, G Luo… - Bioorganic & Medicinal …, 2017 - Elsevier
… These efforts have culminated in the discovery of the sulfonamide GNE-131 (1) 14 and benzenesulfonamides 2 15 and 3 16 (Fig. 1) as potent, isoform-selective Na v 1.7 inhibitors with …
Number of citations: 19 www.sciencedirect.com
YJ Wu, J Guernon, J Shi, J Ditta… - Journal of Medicinal …, 2017 - ACS Publications
By taking advantage of certain features in piperidine 4, we developed a novel series of cyclohexylamine- and piperidine-based benzenesulfonamides as potent and selective Na v 1.7 …
Number of citations: 35 pubs.acs.org
SS Laev, NF Salakhutdinov - Current Medicinal Chemistry, 2021 - ingentaconnect.com
… GNE-131 demonstrated high efficacy (EC50 = 0.5 μM) in a transgenic mouse model with induced pain. New acyl sulfonamide Nav1.7 inhibitors were discovered and further optimization …
Number of citations: 2 www.ingentaconnect.com
SJ McKerrall, DP Sutherlin - Bioorganic & medicinal chemistry letters, 2018 - Elsevier
… First, exploration of analogs cyclizing the acyl sulfonamide carbonyl onto the aromatic ring led to the development of a novel triazole core in GNE-131 (26). This compound showed …
Number of citations: 41 www.sciencedirect.com
J Boman - Liber Annuus, 2011 - brepolsonline.net
The passage Divus Claudius 25.4 in Suetonius’ Life of the Twelve Caesars is about the emperor Claudius expelling from Rome the “perpetually tumultuous Jews”, “impulsore Chresto”. …
Number of citations: 9 www.brepolsonline.net

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.